molecular formula C24H22N2O7 B13676274 (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B13676274
M. Wt: 450.4 g/mol
InChI Key: RTAGBAKLUOBWMH-QFIPXVFZSA-N
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Description

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenyl group, a hydroxyphenyl group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the nitrophenylmethyl ester: This step involves the esterification of 4-nitrobenzyl alcohol with an appropriate carboxylic acid derivative.

    Introduction of the hydroxyphenyl group: This can be achieved through a Friedel-Crafts acylation reaction, where the nitrophenylmethyl ester reacts with a hydroxybenzene derivative in the presence of a Lewis acid catalyst.

    Addition of the phenylmethoxycarbonylamino group: This step involves the coupling of the intermediate product with a phenylmethoxycarbonylamino derivative using a peptide coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins due to its functional groups.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)butanoate
  • (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)pentanoate

Uniqueness

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.

Biological Activity

The compound (4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and experimental data, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological properties:

  • Nitrophenyl Group : Known for its electron-withdrawing properties, which can influence the reactivity and interactions of the compound.
  • Hydroxyphenyl Group : This moiety can participate in hydrogen bonding and enhance solubility in biological systems.
  • Phenylmethoxycarbonylamino Group : This group may affect the compound's interaction with biological targets, including enzymes and receptors.

Molecular Formula

  • Molecular Formula : C18H20N2O5
  • Molecular Weight : 348.36 g/mol

Antioxidant Properties

Research indicates that compounds containing nitrophenyl and hydroxyphenyl groups often exhibit significant antioxidant activity. For instance, studies have shown that similar compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways. A study demonstrated that derivatives of similar structures could inhibit cyclooxygenase (COX) enzymes, which are critical for inflammation and pain pathways .

Anticancer Activity

Preliminary studies have suggested that compounds with similar structural motifs possess anticancer properties. For example, a related compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the nitrophenyl group may enhance this effect by promoting cellular uptake.

Case Studies

  • In Vivo Studies on Metabolism : A study investigating the metabolism of a related nitrophenyl compound in rats revealed significant biotransformation processes including N-acetylation and N-dealkylation. These metabolic pathways are crucial for understanding how the compound might behave in human systems .
  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that compounds with similar structures can inhibit cell proliferation significantly. For example, a derivative was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range .

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective free radical scavenging
Enzyme InhibitionPotential COX inhibition
AnticancerInduces apoptosis in cancer cell lines
Metabolic PathwaysN-acetylation and N-dealkylation observed
Cell ProliferationSignificant inhibition in breast cancer cells

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C24H22N2O7/c27-21-12-8-17(9-13-21)14-22(25-24(29)33-16-18-4-2-1-3-5-18)23(28)32-15-19-6-10-20(11-7-19)26(30)31/h1-13,22,27H,14-16H2,(H,25,29)/t22-/m0/s1

InChI Key

RTAGBAKLUOBWMH-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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